molecular formula C13H14N4O B2504978 N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide CAS No. 2411265-97-7

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2504978
CAS No.: 2411265-97-7
M. Wt: 242.282
InChI Key: VDFOAFACXHJILZ-UHFFFAOYSA-N
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Description

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Rufinamide: An anticonvulsant drug with a triazole ring.

Uniqueness

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group and a phenylmethyl group attached to the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(18)14-8-10-5-4-6-11(7-10)13-15-9(2)16-17-13/h3-7H,1,8H2,2H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFOAFACXHJILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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